molecular formula C16H13FO4 B7959648 Methyl 2-fluoro-5-[4-(methoxycarbonyl)phenyl]benzoate

Methyl 2-fluoro-5-[4-(methoxycarbonyl)phenyl]benzoate

Cat. No.: B7959648
M. Wt: 288.27 g/mol
InChI Key: SRHXILOLZOYIHA-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-[4-(methoxycarbonyl)phenyl]benzoate is an organic compound with a complex structure that includes a fluorine atom, a methoxycarbonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-[4-(methoxycarbonyl)phenyl]benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-[4-(methoxycarbonyl)phenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, in a substitution reaction, a nucleophile such as sodium methoxide may be used under basic conditions to replace a halogen atom with a methoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxycarbonyl group may yield a carboxylic acid, while reduction of the ester group may yield an alcohol.

Scientific Research Applications

Methyl 2-fluoro-5-[4-(methoxycarbonyl)phenyl]benzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-[4-(methoxycarbonyl)phenyl]benzoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-fluoro-5-[4-(methoxycarbonyl)phenyl]benzoate include:

  • Methyl 2-fluoro-5-[4-(carboxy)phenyl]benzoate
  • Methyl 2-fluoro-5-[4-(hydroxy)phenyl]benzoate
  • Methyl 2-fluoro-5-[4-(amino)phenyl]benzoate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications.

Properties

IUPAC Name

methyl 2-fluoro-5-(4-methoxycarbonylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-20-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(9-12)16(19)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHXILOLZOYIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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